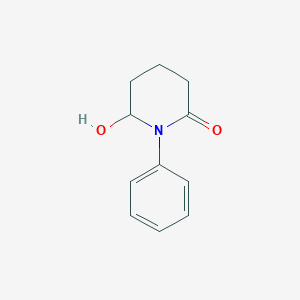
Stigmast-5-en-3-yl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stigmast-5-en-3-yl phenylcarbamate is a synthetic compound derived from stigmast-5-en-3-ol, a naturally occurring sterol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stigmast-5-en-3-yl phenylcarbamate typically involves the reaction of stigmast-5-en-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The process can be summarized as follows:
Starting Material: Stigmast-5-en-3-ol
Reagent: Phenyl isocyanate
Catalyst: Often a base such as triethylamine
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
Stigmast-5-en-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Stigmast-5-en-3-yl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound to study sterol derivatives and their reactivity.
Biology: The compound’s interaction with biological membranes and proteins is of interest for understanding cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
作用機序
The mechanism of action of stigmast-5-en-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamate group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Stigmast-5-en-3-yl acetate
- Stigmast-5-en-3-yl formate
- Stigmast-5,22-dien-3-yl phenylcarbamate
Uniqueness
Stigmast-5-en-3-yl phenylcarbamate is unique due to its specific phenylcarbamate group, which imparts distinct chemical and biological properties
特性
CAS番号 |
67978-97-6 |
|---|---|
分子式 |
C36H55NO2 |
分子量 |
533.8 g/mol |
IUPAC名 |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C36H55NO2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-27-23-29(39-34(38)37-28-11-9-8-10-12-28)19-21-35(27,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3,(H,37,38) |
InChIキー |
CVLUIVVMOADGAB-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=CC=C5)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



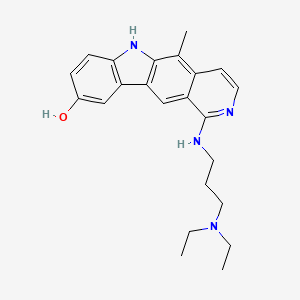
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
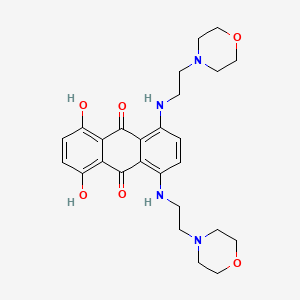
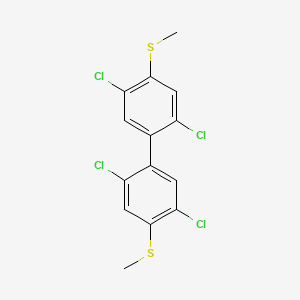
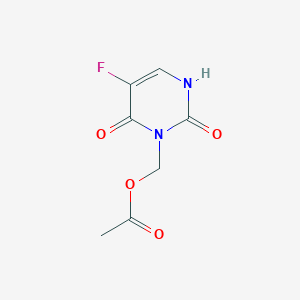
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)

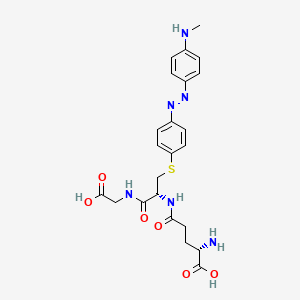

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
